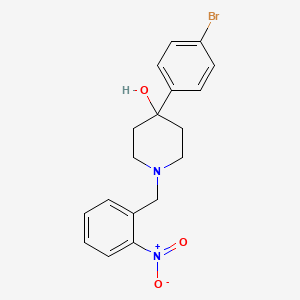
N-(2,6-dichlorophenyl)-2,2-diphenylcyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-dichlorophenyl)-2,2-diphenylcyclopropanecarboxamide, commonly known as DDC, is a synthetic compound that belongs to the class of cyclopropane carboxamides. It was first synthesized in the 1970s and has since been used in scientific research for its unique properties and potential applications.
作用机制
DDC works by binding to the GABA-A receptor, which is an important neurotransmitter receptor in the brain. This binding enhances the activity of the receptor, leading to an increase in the inhibitory effects of GABA on neuronal activity. This results in a reduction in the excitability of neurons, leading to the anticonvulsant and antiepileptic effects of DDC.
Biochemical and Physiological Effects
DDC has been shown to have a number of biochemical and physiological effects in the body. It has been shown to increase the levels of GABA in the brain, leading to an increase in the inhibitory effects of this neurotransmitter. This results in a reduction in the activity of neurons, leading to the anticonvulsant and antiepileptic effects of DDC.
实验室实验的优点和局限性
DDC has several advantages for use in lab experiments. It is highly stable and can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds used in scientific research. However, DDC has some limitations, including its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several potential future directions for the use of DDC in scientific research. One area of interest is the development of new drugs for the treatment of epilepsy and other neurological disorders. DDC has also been shown to have potential applications in the treatment of pain and anxiety disorders. Additionally, DDC may have applications in the development of new insecticides and herbicides. Further research is needed to fully explore the potential applications of this compound.
Conclusion
In conclusion, N-(2,6-dichlorophenyl)-2,2-diphenylcyclopropanecarboxamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been shown to have anticonvulsant, antiepileptic, and analgesic properties, and has been used in the development of new drugs for the treatment of these conditions. While DDC has several advantages for use in lab experiments, it also has some limitations, including its low solubility in water. However, there are several potential future directions for the use of DDC in scientific research, including the development of new drugs for the treatment of neurological disorders and the development of new insecticides and herbicides.
合成方法
DDC can be synthesized through a multi-step process that involves the reaction of 2,6-dichlorobenzonitrile with phenyllithium, followed by the reaction of the resulting product with cyclopropanecarbonyl chloride. The final product is obtained through purification and crystallization.
科学研究应用
DDC has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anticonvulsant, antiepileptic, and analgesic properties, and has been used in the development of new drugs for the treatment of these conditions.
属性
IUPAC Name |
N-(2,6-dichlorophenyl)-2,2-diphenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2NO/c23-18-12-7-13-19(24)20(18)25-21(26)17-14-22(17,15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13,17H,14H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHIPNBLPSXNGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=C(C=CC=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

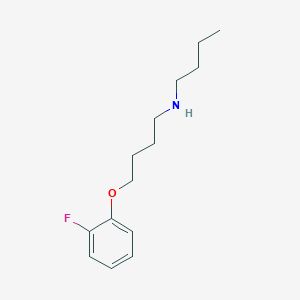
![N-(3,4-difluorophenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5161396.png)
![3-[(4-chlorophenyl)amino]-3-(4-ethoxyphenyl)-1-phenyl-1-propanone](/img/structure/B5161399.png)
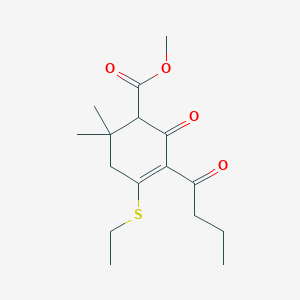
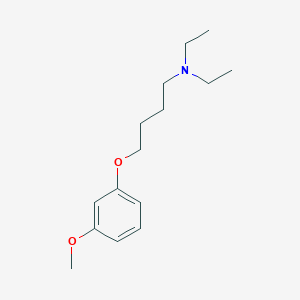
![2-[2-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5161416.png)
![(2-aminoethyl){2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}amine](/img/structure/B5161424.png)
![4-methyl-1-[(5-methyl-3-thienyl)carbonyl]piperidine](/img/structure/B5161431.png)
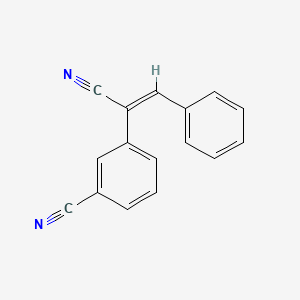

![N-{[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5161455.png)
![N-(4-ethoxyphenyl)-2-[1-methyl-5-oxo-3-(3-phenylpropyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B5161482.png)
![N-(2,4-dichlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B5161484.png)
